molecular formula C18H20N2O2 B6428889 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide CAS No. 2034311-90-3

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B6428889
CAS No.: 2034311-90-3
M. Wt: 296.4 g/mol
InChI Key: IOHAAZVVYGNIEW-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 5-position and a 3-methoxyphenyl moiety linked via an acetamide bridge.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-4-2-3-13(8-17)9-18(21)20-11-14-7-16(12-19-10-14)15-5-6-15/h2-4,7-8,10,12,15H,5-6,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHAAZVVYGNIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine and Aromatic Rings

(a) Methoxy Position and Bioactivity

The 3-methoxyphenyl group is a critical feature shared with compounds like AMC3 (), which also contains a 3-methoxyphenylacetamide backbone but differs in its pyridine substituents (cyano and methyl groups). AMC3 exhibits FPRs-modulating activity, suggesting that the methoxy group’s position (para vs. meta) and electronic properties may fine-tune receptor affinity . Similarly, in compound 40004 (), a 4-methoxyphenyl group is replaced by a hydroxyl group in 40005, significantly altering solubility and hydrogen-bonding capacity .

(b) Cyclopropyl vs. Halogen/Electron-Withdrawing Groups

The cyclopropyl substituent on the pyridine ring distinguishes the target compound from halogenated analogs like compound 34 (), which features a 5-chloropyridyl group. Chlorine’s electron-withdrawing nature may enhance electrophilic interactions but reduce metabolic stability compared to cyclopropyl’s neutral steric bulk .

(a) Enzyme Inhibition and Substituent Trends

highlights that substituents like NO₂ reduce acetylcholinesterase (AChE) inhibitory activity compared to Cl and OCH₃ in triazole and pyrazole acetamides. This supports the favorable role of the 3-methoxy group in the target compound for enzyme interaction . Additionally, compound 40005 () demonstrates how replacing methoxy with hydroxyl (a stronger H-bond donor) could enhance solubility but reduce membrane permeability .

(b) Heterocyclic Core Variations

The pyridine core in the target compound differs from indole-based acetamides () and thieno-pyridine systems ().

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Pyridine-acetamide 5-cyclopropyl, 3-methoxyphenyl Potential FPRs modulation
AMC3 (Compound 2a) Pyridinone-acetamide 3-Cyano, 5-(3-methoxyphenyl), 6-methyl FPRs modulator
Compound 40004 Phenylacetamide 4-Methoxyphenyl Intermediate for hydroxyl derivative
Compound 34 () Benzotriazole-pyridine 5-Chloropyridyl, benzotriazolyl SARS-CoV-2 inhibitor candidate
Benzothiazole Derivatives () Benzothiazole-acetamide 6-Trifluoromethyl, 3-methoxyphenyl Patent-protected therapeutic agents
CPA () Thieno-pyridine-acetamide 2-Chlorophenyl, thieno-pyridine Studied via MESP/HOMO-LUMO analysis

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